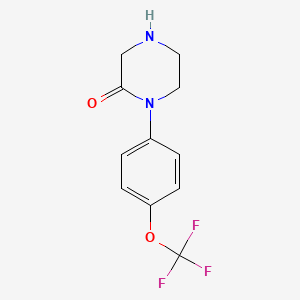

1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one

Description

1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 4-(trifluoromethoxy)phenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy (-OCF₃) group. Its synthesis typically involves coupling reactions between piperazine derivatives and aryl halides or sulfonyl chlorides, as seen in analogous compounds.

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17/h1-4,15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNKRDWMWPAGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254849 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790195-84-5 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790195-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one typically involves the reaction of 4-(trifluoromethoxy)aniline with piperazine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the piperazin-2-one ring undergoes nucleophilic substitution. For example:

-

Reaction with alkyl halides :

Heating with bis(2-chloroethyl)amine hydrochloride in sulfolane at 150°C forms aryl-piperazine derivatives. This method yielded 1-[4-(Trifluoromethoxy)phenyl]piperazine hydrochloride in 55% purity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bis(2-chloroethyl)amine | Sulfolane, 150°C, 15 hrs | Piperazine hydrochloride derivative | 55% |

Acylation and Alkylation Reactions

The amine group reacts with acylating or alkylating agents:

-

Acylation with acid chlorides :

Reacting with 4-(bromomethyl)quinolin-2(1H)-one in DMF at 100–105°C with K₂CO₃ yields quinoline-piperazine hybrids, achieving 62% yield . -

Alkylation with methyl iodide :

Forms N-alkylated derivatives, enhancing lipophilicity for pharmacological studies.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | 4-(Bromomethyl)quinolin-2-one | DMF, 100–105°C, 8 hrs | Quinoline-piperazine hybrid | 62% |

| Alkylation | Methyl iodide | DMF, K₂CO₃, 100°C | N-Methylated derivative | N/A |

Ring-Opening and Heterocycle Formation

The piperazin-2-one ring undergoes dynamic resolution under catalytic conditions:

-

Ethylenediamine-mediated ring-opening :

Using ethylenediamine and Et₃N in toluene at 25°C forms enantiomerically enriched piperazin-2-ones with up to 96% enantiomeric excess (ee) .

| Reagent | Conditions | Product | ee |

|---|---|---|---|

| Ethylenediamine | Toluene, 25°C, Et₃N | (R)-Piperazin-2-one | 96% |

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to the meta position of the phenyl ring:

Oxidation and Reduction Reactions

-

Oxidation of the amine group :

Using KMnO₄ or H₂O₂ oxidizes the amine to a nitro group, altering electronic properties. -

Reduction of the carbonyl group :

NaBH₄ or LiAlH₄ reduces the ketone to an alcohol, though yields depend on steric hindrance.

Key Structural Influences

-

The trifluoromethoxy group increases electron-withdrawing effects, stabilizing intermediates in substitution reactions.

-

The piperazin-2-one ring provides sites for functionalization, enabling diversification into pharmacologically active molecules.

This compound’s reactivity underpins its utility in synthesizing neuropharmacological agents and heterocyclic scaffolds .

Scientific Research Applications

Pharmaceutical Development

1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics make it a promising candidate for developing novel antidepressants and anxiolytics. Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in mood regulation and psychotropic drug action.

Neuropharmacology

In neuropharmacological studies, 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one is used to investigate the mechanisms of action of drugs affecting the central nervous system. Preliminary studies suggest significant interactions with serotonin and dopamine receptors, making it a candidate for further studies in mood disorders and psychotropic drug development .

Case Study: Interaction with Neurotransmitter Receptors

Research has shown that this compound exhibits pharmacological activities related to neurotransmitter modulation. Binding affinity studies indicate its potential effectiveness in targeting specific receptors involved in mood regulation.

Analytical Chemistry

This compound serves as a reference standard in analytical methods, ensuring accurate quantification of similar compounds in complex mixtures. Its unique properties allow it to be used effectively in various analytical techniques such as chromatography and mass spectrometry .

Material Science

In material science, 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one is explored for its potential applications in developing advanced materials. Its chemical resistance makes it suitable for coatings and polymers used in various industrial applications. The trifluoromethoxy group contributes to enhanced durability and stability under harsh conditions .

Biological Research

Researchers utilize this compound in various biological assays to evaluate its effects on cell signaling pathways. It has shown promise in modulating cellular processes, which could lead to advancements in understanding disease mechanisms and developing targeted therapies .

Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)piperazin-2-one | Contains a chlorine substituent | More hydrophilic; different receptor interaction profile |

| 1-(4-Methoxyphenyl)piperazin-2-one | Features a methoxy group | Potentially different pharmacokinetics due to lower lipophilicity |

| 1-(4-Fluorophenyl)piperazin-2-one | Contains a fluorine substituent | May exhibit enhanced binding affinity compared to non-fluorinated variants |

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazin-2-one Derivatives

Impact of Substituents on Physicochemical Properties

- Trifluoromethoxy (-OCF₃) vs. However, -F derivatives like 1-(4-fluorophenyl)piperazin-2-one exhibit higher polarity, improving solubility in polar solvents.

- Alkyl Chain Modifications: Compounds with thiophene or butanone chains (e.g., MK41 in ) demonstrate extended pharmacokinetic profiles due to increased molecular flexibility and hydrophobic interactions.

- Salt Formation: Hydrochloride salts (e.g., 1-(4-fluorophenyl)piperazin-2-one hydrochloride) exhibit enhanced aqueous solubility, critical for oral bioavailability.

Biological Activity

1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12F3N2O

- Molecular Weight : Approximately 248.22 g/mol

- CAS Number : 790195-84-5

The trifluoromethoxy group enhances the compound's lipophilicity, potentially influencing its biological activity by improving membrane permeability.

Biological Activity Overview

1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one exhibits several biological activities, including:

- Anticancer Activity : Demonstrated antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Exhibits antibacterial and antifungal activities.

- Neurological Effects : Potential anticonvulsant properties have been reported.

Anticancer Activity

Research has shown that piperazin-2-one derivatives possess significant cytotoxic effects against cancer cell lines. A study evaluated the compound's efficacy using the CellTiter Blue assay, revealing a notable decrease in cell viability in treated cells compared to controls.

The mechanism by which 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one exerts its effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can induce G2/M phase arrest, preventing further cell division.

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth.

Neurological Effects

Preliminary studies suggest that this compound may exhibit anticonvulsant properties. In vivo testing has indicated efficacy in models of drug-resistant epilepsy, with an effective dose (ED50) reported at 63.2 mg/kg in certain seizure models .

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one:

- Anticancer Study : A study on gastric cancer cells revealed that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against bacterial infections, the compound demonstrated superior activity compared to standard antibiotics, particularly against resistant strains.

Q & A

Q. What are the key structural features and physicochemical properties of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one?

Answer: The compound features a piperazin-2-one core (C₄H₈N₂O) with a 4-trifluoromethoxy-phenyl substituent. Key properties include:

- Molecular weight : Calculated based on core structure (100.119 g/mol for piperazin-2-one ) and substituent contributions.

- Polar surface area : ~32.78 Ų (similar to derivatives in ), influencing permeability.

- LogP : Estimated via computational tools (e.g., 2.49–2.66 at pH 7.4 for analogs ), suggesting moderate lipophilicity.

- Exact mass : Use high-resolution mass spectrometry (HRMS) for validation; analogs show precise matches (e.g., 451.13339 observed vs. 451.13385 calculated ).

- Stability : Assess via pH-dependent degradation studies and NMR/HPLC monitoring .

Q. What safety precautions are recommended when handling 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one?

Answer: While direct safety data for this compound are limited, analogs like 1-(4-aminophenyl)-piperazin-2-one are classified as harmful if swallowed (H302) . Recommended precautions:

Q. What synthetic routes are commonly employed for synthesizing piperazin-2-one derivatives?

Answer:

- Stepwise alkylation/cyclization : Start with substituted anilines and α-halo ketones, followed by cyclization under basic conditions (e.g., K₂CO₃ in DMF) .

- Enantioselective catalysis : For α-tertiary derivatives, use chiral catalysts (e.g., organocatalysts) to control stereochemistry during ring formation .

- Purification : Flash chromatography (SiO₂, PE/Et₂O gradients) achieves >66% yields for analogs .

- Characterization : Confirm via IR (C=O stretch ~1652 cm⁻¹ ), ¹H/¹³C NMR, and HRMS .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for α-tertiary piperazin-2-ones?

Answer:

- Catalytic asymmetric methods : Employ chiral Brønsted acids or transition-metal complexes to induce stereochemistry at the α-position. For example, use L-proline derivatives to catalyze Mannich-type reactions .

- Resolution techniques : Separate enantiomers via chiral HPLC or enzymatic resolution if catalytic methods fail.

- Validation : X-ray crystallography (using SHELXL ) or circular dichroism (CD) confirms absolute configuration.

Q. What crystallographic strategies are optimal for determining the structure of 1-(4-Trifluoromethoxy-phenyl)-piperazin-2-one?

Answer:

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 113 K) to resolve trifluoromethoxy group orientation .

- Software : Refine with SHELXL (high-resolution data) or SHELXS/SHELXD for structure solution .

- Challenges : Address disorder in the trifluoromethoxy group via restrained refinement and occupancy adjustments .

Q. How does the trifluoromethoxy group influence biological activity and pharmacokinetics?

Answer:

- Lipophilicity : The -OCF₃ group increases logP (e.g., +0.5–1.0 vs. non-fluorinated analogs), enhancing membrane permeability .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life (observed in trifluoromethyl-containing kinase inhibitors ).

- Target binding : The electron-withdrawing effect strengthens hydrogen bonds with enzymes (e.g., Factor Xa ).

Q. What analytical techniques are critical for characterizing purity and stability?

Answer:

- Purity : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) with UV detection (λ = 254 nm) .

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) and monitor via LC-MS for hydrolytic/byproduct formation .

- LogP determination : Apply shake-flask method (octanol/water partitioning) or predictive software (e.g., MarvinSketch) .

Q. How can SAR studies optimize Factor Xa inhibitory activity of piperazin-2-one derivatives?

Answer:

- Substituent variation : Modify the phenyl group (e.g., electron-withdrawing groups at para-position enhance binding ).

- Bioassays : Test inhibition via chromogenic substrate assays (IC₅₀ values) using purified Factor Xa .

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with Factor Xa’s S1/S4 pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.